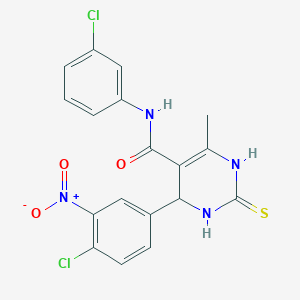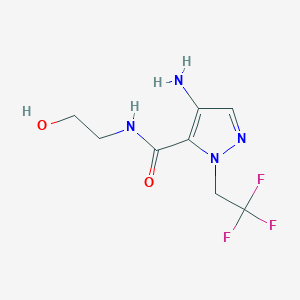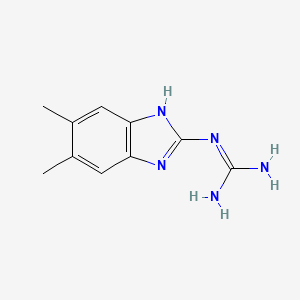
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide" is a hybrid molecule that combines the chromone and thiazole moieties. Chromones, or 4H-benzopyran-4-ones, are heterocycles known for their diverse biological activities, while thiazole-based compounds have been utilized in therapeutics as antimicrobial, antiviral, and antifungal agents. These compounds have also been identified as potent and selective ligands for adenosine receptors .
Synthesis Analysis
The synthesis of chromone-thiazole hybrids, such as the compound , involves the reaction of chromone-2-carboxylic acid with substituted thiazoles. Two different amidation methods were employed to synthesize a new series of 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides, which are structurally related to the compound of interest. These methods include conventional heating and microwave irradiation, providing diverse reaction conditions to optimize the synthesis process .
Molecular Structure Analysis
The molecular structure of the synthesized chromone-thiazole hybrids was established using NMR and MS spectroscopy, along with X-ray crystallography. These techniques provided detailed information on the molecular geometry and conformation, which is crucial for understanding the ligand-receptor binding interactions. The structure of related compounds, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, has been determined to crystallize in specific space groups, indicating the importance of stereochemistry in these molecules .
Chemical Reactions Analysis
The chemical reactivity of the chromone-thiazole hybrids is not explicitly detailed in the provided papers. However, the synthesis and characterization of similar compounds suggest that these hybrids can undergo various chemical reactions, particularly those involving the amide and thiazole functional groups. For instance, the presence of stereogenic centers in related thiazolidine compounds has been explored, which could imply that the compound may also exhibit stereoselectivity in its reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound "N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide" are not directly reported in the provided papers. However, the antimicrobial activity of similar N-substituted thiazolidinone compounds has been evaluated, suggesting that the compound of interest may also possess antimicrobial properties. The relationship between molecular properties and antimicrobial activity has been elucidated, which could be relevant for the compound .
科学的研究の応用
Antimicrobial Activity
Compounds related to N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide have shown significant potential in antimicrobial activities. A study synthesized derivatives and evaluated them for antimicrobial activity against various bacterial strains, demonstrating considerable antibacterial and antifungal properties (Raval, Naik, & Desai, 2012). Similarly, another research synthesized 3-methyl-1-[(2-oxo-2H-chromen-3-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one derivatives and tested them against bacterial strains like B. subtilis, S. aureus, and E. coli, as well as the fungus C. albicans (Mostafa, El-Salam, & Alothman, 2013).
Chemosensor for Cyanide Anions
This compound and its derivatives have been investigated for their potential as chemosensors. One study explored coumarin benzothiazole derivatives for recognizing cyanide anions. These compounds, including derivatives of N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, demonstrated the ability to detect cyanide anions through a Michael addition reaction, with observable color changes and fluorescence quenching, which could be seen with the naked eye (Wang et al., 2015).
特性
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S2/c1-11-16(26-18(21-11)15-7-4-8-25-15)10-20-17(22)13-9-12-5-2-3-6-14(12)24-19(13)23/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLADBMTINQNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2499382.png)
![3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499383.png)
![N-(4-fluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499384.png)
![3-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2499385.png)
![10-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2499387.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2499388.png)


![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2499394.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2499395.png)
![N-[2-(3-Methylphenoxy)propyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2499396.png)

![Ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate](/img/structure/B2499402.png)
![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)